CYP2E1 Inhibitory Potency Comparison
The 3,5-dichloro substitution pattern confers potent CYP2E1 inhibition. In a head-to-head study using human recombinant CYP2E1, 3,5-dichloroaniline exhibited an IC50 of 9.2 μM, which is highly comparable to the known specific inhibitor diethyldithiocarbamate (DDTC, IC50 = 8.9 μM) [1]. This potency is slightly lower than that of the 3,4-dichloro isomer (IC50 = 8.0 μM) but significantly higher than that of mono-halogenated or tri-halogenated anilines [1].
| Evidence Dimension | CYP2E1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.2 μM (measured as 3,5-dichloroaniline free base) |
| Comparator Or Baseline | 3,4-Dichloroaniline IC50 = 8.0 μM; DDTC IC50 = 8.9 μM |
| Quantified Difference | 3,5-dichloroaniline is 1.15-fold less potent than 3,4-dichloroaniline; 0.97-fold relative to DDTC |
| Conditions | Human recombinant CYP2E1 enzyme; quinoline 3-hydroxylation assay; fluorescence detection (Ex=355 nm, Em=460 nm) |
Why This Matters
This specific potency and isomeric selectivity are critical for applications requiring targeted CYP2E1 modulation, where the 3,5-dichloro pattern offers a distinct inhibitory profile compared to the 3,4-isomer.
- [1] Ohashi, Y., et al. (2005). Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols. Biological and Pharmaceutical Bulletin, 28(7), 1221–1223. View Source
